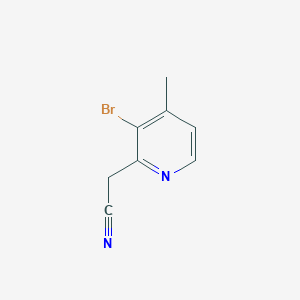

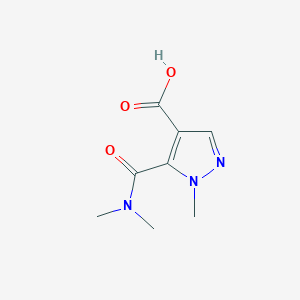

3-Bromo-4-methylpyridine-2-acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-methylpyridine is a halogenated heterocycle . It has an empirical formula of C6H6BrN and a molecular weight of 172.02 . It may be used as a building block in the preparation of various compounds, such as substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors, benzodiazepine site ligands bearing tricyclic pyridone moiety for human GABA A receptor, and a novel isomer of ascididemin .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methylpyridine includes a bromine atom attached to the third carbon of the pyridine ring and a methyl group attached to the fourth carbon . The SMILES string representation of this molecule is Cc1ccncc1Br .Physical And Chemical Properties Analysis

3-Bromo-4-methylpyridine has a refractive index of 1.56 (lit.), a boiling point of 199-200 °C (lit.), and a density of 1.549 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Photocatalytic Reactions

Research has demonstrated the use of compounds similar to 3-Bromo-4-methylpyridine-2-acetonitrile in photocatalytic reactions. For instance, Hecker, Fanwick, and McMillin (1991) investigated the ligand substitution reactions of a ruthenium complex in acetonitrile, shedding light on the potential for similar compounds to participate in photochemical processes (Hecker, Fanwick, & McMillin, 1991).

Catalysis

Cho and Kim (2008) explored the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids in acetonitrile, suggesting that this compound could be involved in similar catalytic processes (Cho & Kim, 2008).

Oxidation Processes

Ping (2003) described the oxidation of various pyridine derivatives, including those structurally related to this compound, highlighting the compound's potential in oxidation reactions (Ping, 2003).

Coordination Chemistry

Koulkes-Pujo, Motais, and Hubert-Pfalzgraf (1986) studied the reduction of a tantalum compound in acetonitrile, providing insights into coordination chemistry that could involve this compound (Koulkes-Pujo, Motais, & Hubert-Pfalzgraf, 1986).

Synthesis of Complex Compounds

Cayton et al. (1992) researched the synthesis and substitution reactions of dinuclear molybdenum complexes, indicating the potential role of this compound in complex compound synthesis (Cayton et al., 1992).

Organometallic Chemistry

Cunningham, Mcmanus, and Hynes (1990) examined the chemistry of organotin compounds, which could provide a framework for understanding the interactions of this compound in similar contexts (Cunningham, Mcmanus, & Hynes, 1990).

Polymorphism and Isomerism

Krebs, Ceglarska, and Näther (2021) conducted studies on polymorphism and isomerism in nickel(II)thiocyanate coordination compounds with 3-bromopyridine, providing insights into the structural versatility of similar compounds like this compound (Krebs, Ceglarska, & Näther, 2021).

Antibacterial Evaluation

Rahimizadeh et al. (2011) explored the antibacterial properties of thiazolo[4,5-d]pyrimidines, suggesting potential antibacterial applications for this compound derivatives (Rahimizadeh et al., 2011).

Safety and Hazards

3-Bromo-4-methylpyridine is considered hazardous. It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .

Wirkmechanismus

Target of Action

The primary targets of 3-Bromo-4-methylpyridine-2-acetonitrile are phosphodiesterase type 4 (PDE4) enzymes and the benzodiazepine site on the human GABA A receptor . PDE4 enzymes play a crucial role in breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits signals in cells. The GABA A receptor is a major inhibitory neurotransmitter receptor in the brain.

Mode of Action

This compound interacts with its targets by serving as a potent inhibitor . It binds to the active sites of PDE4 enzymes, preventing them from breaking down cAMP . This leads to an increase in cAMP levels, which can amplify the response of cells to hormones like adrenaline. For the GABA A receptor, the compound acts as a ligand, binding to the benzodiazepine site and modulating the receptor’s activity .

Biochemical Pathways

The increase in cAMP levels due to PDE4 inhibition affects multiple biochemical pathways. It enhances the protein kinase A (PKA) pathway, leading to the phosphorylation and activation of various proteins. This can have downstream effects such as smooth muscle relaxation and anti-inflammatory responses . The modulation of GABA A receptor activity can influence neuronal excitability and produce sedative and anxiolytic effects .

Result of Action

The molecular and cellular effects of this compound’s action include increased cAMP levels, altered protein phosphorylation, and modulation of neuronal excitability . These changes can lead to physiological effects such as bronchodilation, anti-inflammatory responses, and potential anxiolytic effects .

Eigenschaften

IUPAC Name |

2-(3-bromo-4-methylpyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-3-5-11-7(2-4-10)8(6)9/h3,5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQXXATXPGIYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)CC#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1701600-95-4 |

Source

|

| Record name | 2-(3-bromo-4-methylpyridin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)

![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)

![13-Ethyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2423914.png)

![2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B2423919.png)

![{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2423920.png)

![4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2423921.png)

![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2423922.png)

![4-[3-(3-Pyrid-4-YL-propylsulfanyl)-propyl]-pyridine](/img/structure/B2423927.png)